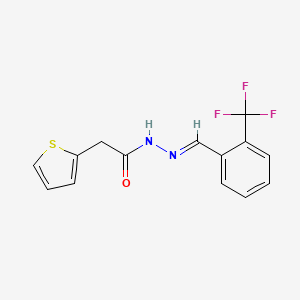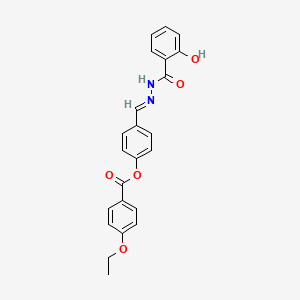![molecular formula C19H22N6OS B12015654 N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577786-91-5](/img/structure/B12015654.png)
N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、フェニル環にジメチルアミノ基、トリアゾール環、およびピリジン環が付加された複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成には、通常、複数のステップが関与します。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なニトリルを酸性または塩基性条件下で反応させる環化反応によって合成できます。
ピリジン環の付加: ピリジン環は、カップリング反応によって導入され、多くの場合、鈴木反応やヘック反応などのパラジウム触媒クロスカップリング法が使用されます。
スルファニル結合の形成: スルファニル基は、トリアゾール誘導体をチオール化合物と穏やかな条件下で反応させることによって導入されます。
ジメチルアミノ基の付加:
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化が求められるでしょう。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の利用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはピリジン環を標的にすることができ、化合物の電子特性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が通常使用されます。
置換: アルキルハライドやアシルクロライドなどの求核剤は、塩基の存在下で使用して、置換反応を促進できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: 還元されたトリアゾールまたはピリジン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体が生成されます。
科学研究への応用
化学
化学において、N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造は、新しい反応機構の探求と、新規な合成方法の開発を可能にします。
生物学
生物学研究では、この化合物は、潜在的な生物活性により、酵素相互作用や受容体結合を研究するためのプローブとして使用できます。また、特定の生物学的経路を標的とする創薬プログラムにおけるリード化合物としても役立ちます。
医学
医学的に、この化合物は、潜在的な治療効果について調査される可能性があります。その構造的特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、腫瘍学、神経学、感染症などの分野における創薬の候補として位置付けられています。
産業
産業では、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に役立つ可能性があります。また、特殊化学品の配合や、他の貴重な化合物の製造における中間体として使用される可能性もあります。
科学的研究の応用
Chemistry
In chemistry, N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals or as an intermediate in the production of other valuable compounds.
作用機序
N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドがその効果を発揮するメカニズムは、特定の分子標的との相互作用によって異なります。これらの標的には、酵素、受容体、または核酸が含まれる可能性があります。この化合物の構造により、活性部位または結合ポケットに適合し、これらの標的の活性を阻害または調節する可能性があります。関連する経路には、シグナル伝達、遺伝子発現調節、または代謝プロセスが含まれる可能性があります。
類似化合物の比較
類似化合物
- N-[4-(ジメチルアミノ)フェニル]-2-{[4-メチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
- N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
- N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド
独自性
N-[4-(ジメチルアミノ)フェニル]-2-{[4-エチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドを類似化合物から際立たせているのは、官能基と環系の特定の組み合わせです。この独特の構造は、異なる化学反応性と生物活性を付与し、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
What sets N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart from similar compounds is its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
577786-91-5 |
|---|---|
分子式 |
C19H22N6OS |
分子量 |
382.5 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N6OS/c1-4-25-18(14-6-5-11-20-12-14)22-23-19(25)27-13-17(26)21-15-7-9-16(10-8-15)24(2)3/h5-12H,4,13H2,1-3H3,(H,21,26) |
InChIキー |
AUOUXNUWZFLIFV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N(C)C)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015590.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)

![3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015605.png)


![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)
![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)


